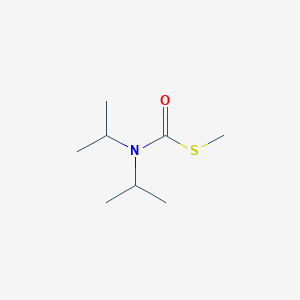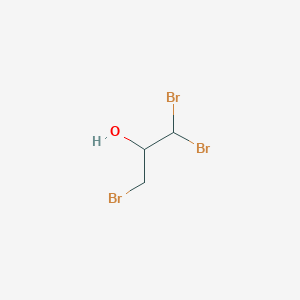
2-Propanol, 1,1,3-tribromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1,1,3-tribromo- is an organic compound with the molecular formula C₃H₅Br₃O. It is a brominated derivative of propanol and is known for its significant reactivity due to the presence of three bromine atoms. This compound is used in various chemical reactions and has applications in different scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Propanol, 1,1,3-tribromo- can be synthesized through the bromination of 2-propanol. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .
Industrial Production Methods: In industrial settings, the production of 2-Propanol, 1,1,3-tribromo- involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propanol, 1,1,3-tribromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH⁻), amines (NH₂), or thiols (SH).
Reduction Reactions: The compound can be reduced to form less brominated derivatives or completely debrominated products.
Oxidation Reactions: It can be oxidized to form corresponding carbonyl compounds or carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products:
Substitution: Formation of alcohols, amines, or thiols.
Reduction: Formation of less brominated or debrominated alcohols.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Applications De Recherche Scientifique
2-Propanol, 1,1,3-tribromo- has several applications in scientific research:
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1,1,3-tribromo- involves its reactivity due to the presence of bromine atoms. These atoms can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures. The compound can interact with nucleophiles, electrophiles, and radicals, making it a versatile reagent in chemical synthesis .
Comparaison Avec Des Composés Similaires
1,1,3-Tribromo-2-propanol: Another brominated propanol with similar reactivity.
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated and fluorinated propanol with unique chemical properties.
2,2-Bis(bromomethyl)propane-1,3-diol: A compound with two bromine atoms and a diol structure.
Uniqueness: 2-Propanol, 1,1,3-tribromo- is unique due to its specific bromination pattern, which imparts distinct reactivity and chemical behavior. Its ability to undergo various substitution, reduction, and oxidation reactions makes it a valuable compound in synthetic chemistry .
Propriétés
Numéro CAS |
59228-00-1 |
|---|---|
Formule moléculaire |
C3H5Br3O |
Poids moléculaire |
296.78 g/mol |
Nom IUPAC |
1,1,3-tribromopropan-2-ol |
InChI |
InChI=1S/C3H5Br3O/c4-1-2(7)3(5)6/h2-3,7H,1H2 |
Clé InChI |
QDJVPMNYRGTTFU-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(Br)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Dimethylamino)methylidene]nonanal](/img/structure/B14623426.png)
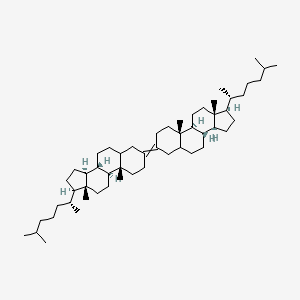


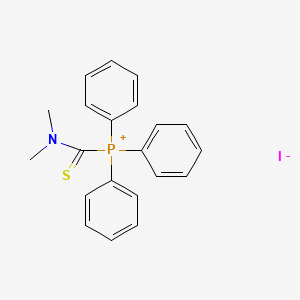
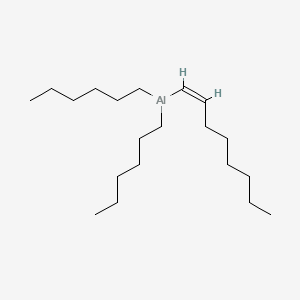
-lambda~5~-phosphane](/img/structure/B14623461.png)
![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)
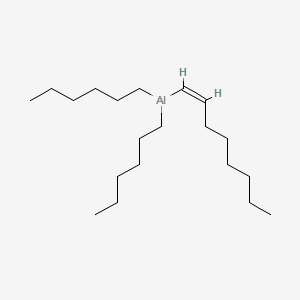
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
